![molecular formula C4H5N3O B112623 3-Aminopyrazin-2-ol CAS No. 43029-19-2](/img/structure/B112623.png)
3-Aminopyrazin-2-ol
Overview
Description
3-Aminopyrazin-2-ol is a chemical compound with the molecular formula C4H5N3O . It is used for research purposes.
Synthesis Analysis
The synthesis of 3-Aminopyrazin-2-ol involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A two-dimensional coordination polymer [Zn(L) 2] n ( 1 ) (L = 3-aminopyrazine-2-carboxylate) synthesized from the solvothermal reaction of zinc(II) salt with 3-aminopyrazine-2-carboxylic acid (HL) is also described .Molecular Structure Analysis
The molecular structure of 3-Aminopyrazin-2-ol has been characterized by single X-ray diffraction, IR spectra, and thermogravimetric analyses . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis
The chemical reactions involving 3-Aminopyrazin-2-ol are complex and can involve multiple steps . For instance, the oxidation of o-aminophenol can lead to the formation of 3-Aminopyrazin-2-ol .Scientific Research Applications
Antimicrobial Applications
3-Aminopyrazin-2-ol and its derivatives have been studied for their antimicrobial properties . The design, synthesis, and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides have been reported . These compounds have shown promising results against various bacterial and fungal strains .
Antifungal Applications
The antifungal activity of 3-Aminopyrazin-2-ol derivatives has been observed against Trichophyton interdigitale and Candida albicans . This makes them potential candidates for the development of new antifungal drugs .
Antimycobacterial Applications
3-Aminopyrazin-2-ol derivatives have shown antimycobacterial activity against Mycobacterium tuberculosis H37Rv (Mtb) and M. kansasii . The most active compound against Mtb was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide .
Cytotoxicity Studies
The cytotoxicity of 3-Aminopyrazin-2-ol derivatives has been evaluated in vitro in HepG2 cancer cell line . This can provide valuable insights into the potential use of these compounds in cancer research .
Synthesis of Coordination Polymers
3-Aminopyrazin-2-ol has been used in the solvothermal synthesis of coordination polymers . These polymers have potential applications in various fields including catalysis, gas storage, and drug delivery .
Structure-Activity Relationship Studies
The structure-activity relationships of 3-Aminopyrazin-2-ol derivatives have been studied . This helps in understanding how the structure of these compounds influences their biological activity, which is crucial in drug design .
Mechanism of Action
Target of Action
3-Aminopyrazin-2-ol is a derivative of aminopyrazine . Aminopyrazine compounds are known to inhibit sodium reabsorption through sodium channels in renal epithelial cells . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct .
Mode of Action
The compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .
Result of Action
The primary result of the action of 3-Aminopyrazin-2-ol is the increased excretion of sodium and water from the body, without the loss of potassium . This can help in conditions where there is a need to reduce fluid volume or decrease sodium levels in the body, such as in hypertension or congestive heart failure .
properties
IUPAC Name |
3-amino-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHRXQKORXSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312867 | |
Record name | 3-aminopyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrazin-2-ol | |
CAS RN |
43029-19-2 | |
Record name | 43029-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-aminopyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.